N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O. This compound is characterized by the presence of a benzylamino group, a trichloroethyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with amino acid residues in proteins, while the trichloroethyl group can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17Cl3N2O |
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Molecular Weight |
371.7 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H17Cl3N2O/c1-12-6-5-9-14(10-12)15(23)22-16(17(18,19)20)21-11-13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3,(H,22,23) |
InChI Key |
QBUURAORZCYTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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